![molecular formula C14H10N4O3 B2367773 N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide CAS No. 301675-24-1](/img/structure/B2367773.png)
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide
Overview
Description
“N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” is a compound that has been studied in various contexts. For instance, derivatives of this compound have been found to be potent inhibitors of CK1δ . The compound is typically obtained as a white solid .
Synthesis Analysis
The synthesis of similar compounds involves the use of various reagents and conditions . For example, a solution of 4- (1 H -benzo [ d ]imidazol-2-yl)benzenamine in anhydrous acetone was added dropwise and the reaction mixture was further refluxed for 2–3 hours .Molecular Structure Analysis
The molecular structure of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives has been studied using various techniques . For instance, X-ray crystal structure elucidation has been used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied in various contexts . For example, X-ray analysis of a derivative bound to CK1δ demonstrated its binding mode .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied using various techniques . For instance, the product was obtained as a light brown crystalline solid .Scientific Research Applications
Therapeutic Potential
Imidazole, which is a core component of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide”, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Compounds containing the benzimidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
The compound can be synthesized via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .
Quorum Sensing Inhibition
Compounds containing the benzimidazole moiety have been studied for their potential to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Organic Catalysts
Benzimidazole derivatives are employed as organic catalysts .
Ligands for Palladium- and Rhodium-Catalyzed Reactions
Benzimidazole derivatives are used as ligands for palladium- and rhodium-catalyzed Heck, Suzuki, and reduction reactions .
Chiral Inductors in Asymmetric Synthesis
Benzimidazole derivatives are used as chiral inductors in asymmetric synthesis .
Elastase Inhibition and Free Radical Scavenging
Compounds based upon a benzimidazole thiourea moiety have unique properties related to elastase inhibition and free radical scavenging activity .
Mechanism of Action
Target of Action
N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, like other imidazole derivatives, has a broad range of biological activities . . Imidazole derivatives are known to interact with various targets, including enzymes like casein kinase 1 (CK1) and PqsR .
Mode of Action
Imidazole derivatives have been shown to inhibit ck1δ, a serine/threonine protein kinase . They can also block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
The inhibition of ck1δ can affect various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Imidazole derivatives have been shown to inhibit the proliferation of certain tumor cell lines .
Action Environment
The activity of imidazole derivatives can be influenced by the presence of electron-donating groups at certain positions .
Safety and Hazards
Future Directions
The future directions for the study of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives are promising . For instance, the experimental results and drug-likeness properties of a Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKROMNIEAEFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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